2-(9H-fluoren-9-ylsulfanyl)-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is a complex organic compound that features a fluorenyl group, a sulfanyl linkage, and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfanyl Intermediate: This step involves the reaction of fluorenyl chloride with thiourea to form the fluorenyl sulfanyl intermediate.
Condensation Reaction: The intermediate is then reacted with 3-iodobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The fluorenyl group provides a planar structure that can intercalate with DNA, while the iodophenyl group can participate in halogen bonding, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(4-iodophenyl)ethylidene]acetohydrazide
- 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(2-iodophenyl)ethylidene]acetohydrazide
Uniqueness
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and binding properties. The 3-iodophenyl group provides a distinct steric and electronic environment compared to the 2- or 4-iodophenyl derivatives, potentially leading to different biological and chemical behaviors.
Eigenschaften
Molekularformel |
C23H19IN2OS |
---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19IN2OS/c1-15(16-7-6-8-17(24)13-16)25-26-22(27)14-28-23-20-11-4-2-9-18(20)19-10-3-5-12-21(19)23/h2-13,23H,14H2,1H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
DCGHAZPRYAFTQQ-MFKUBSTISA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC(=CC=C4)I |
Kanonische SMILES |
CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC(=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.